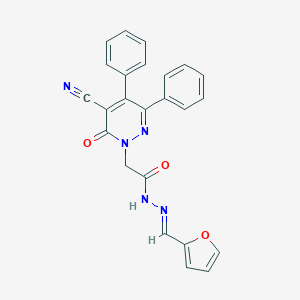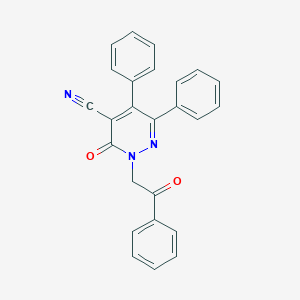![molecular formula C23H17ClN8O3S B293104 2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B293104.png)
2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various cellular processes such as DNA synthesis, protein synthesis, and cell division. It may also induce cell death through apoptosis.
Biochemical and Physiological Effects
Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce blood glucose levels in diabetic rats. In addition, it has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using this compound in lab experiments is its potent cytotoxic activity against cancer cells. It also exhibits antibacterial, antidiabetic, and anti-inflammatory properties, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which may hinder further research.
Zukünftige Richtungen
Future research on 2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide could focus on elucidating its mechanism of action, exploring its potential applications in the treatment of other diseases, and developing more potent analogs with improved pharmacological properties. Additionally, studies could investigate its potential as a lead compound for drug development.
Synthesemethoden
The synthesis of 2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide involves the reaction of 4-(4-chlorobenzylideneamino)-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol with 4-nitrobenzaldehyde and acetoacetohydrazide in the presence of a catalyst. The product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and bacterial infections. It has been shown to exhibit potent cytotoxic activity against cancer cells and has also demonstrated antibacterial activity against gram-positive and gram-negative bacteria. In addition, it has been found to possess antidiabetic and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C23H17ClN8O3S |
|---|---|
Molekulargewicht |
521 g/mol |
IUPAC-Name |
2-[[4-[(E)-(4-chlorophenyl)methylideneamino]-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H17ClN8O3S/c24-19-5-1-17(2-6-19)14-27-31-22(18-9-11-25-12-10-18)29-30-23(31)36-15-21(33)28-26-13-16-3-7-20(8-4-16)32(34)35/h1-14H,15H2,(H,28,33)/b26-13+,27-14+ |
InChI-Schlüssel |
VDVWDAPYDIRTRH-BMNRKXRESA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NN=C(N2/N=C/C3=CC=C(C=C3)Cl)C4=CC=NC=C4)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=NN=C(N2N=CC3=CC=C(C=C3)Cl)C4=CC=NC=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=NN=C(N2N=CC3=CC=C(C=C3)Cl)C4=CC=NC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-[2-(4-Chlorophenyl)-2-oxoethoxy]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),13,15-heptaen-9-one](/img/structure/B293022.png)
![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293026.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 3-nitrobenzoate](/img/structure/B293028.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293030.png)

![4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B293033.png)
![N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide](/img/structure/B293036.png)
![11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293037.png)
![2-[(4-chlorophenyl)hydrazinylidene]-1-oxo-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293040.png)
![1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293041.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293042.png)
![5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293043.png)
![2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B293044.png)